Sub-Nanomolar CCR5 Antagonism: Potency Advantage Over 3-Pyridinyl Regioisomer
In a direct comparison of CCR5 antagonism, the target compound exhibits a significantly lower IC50 (14.3 nM) compared to its 3-pyridinyl regioisomer (10,000 nM) [1][2]. This difference is not marginal; it represents a 700-fold increase in potency for the 4-pyridinyl isomer, highlighting the critical role of the nitrogen position on the pyridine ring for target engagement.
| Evidence Dimension | CCR5 Antagonism (IC50) |
|---|---|
| Target Compound Data | 14.3 nM |
| Comparator Or Baseline | Cyclopropyl(3-pyridinyl)methanone: 10,000 nM |
| Quantified Difference | Target compound is 699-fold more potent. |
| Conditions | Antagonist activity at CCR5 receptor expressed in P4R5 cells co-expressing CD4, and LTR-beta-gal construct assessed as inhibition of infusion to HIV. |
Why This Matters
This potency differential is a primary driver for selecting the 4-pyridinyl isomer in HIV entry inhibitor and chemokine receptor research programs.
- [1] BindingDB. (2012). BDBM50394602: Antagonist activity at CCR5 receptor expressed in P4R5 cells. DOI: 10.7270/Q2T43V6M. View Source
- [2] BindingDB. BDBM50351146: Antagonist activity at human CCR5 receptor expressed in MOLT4/CCR5 cells. IC50 = 10,000 nM. View Source
